molecular formula C5H4N4O B1436774 1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one CAS No. 23431-04-1

1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one

Cat. No. B1436774
CAS RN: 23431-04-1
M. Wt: 136.11 g/mol
InChI Key: FITNPEDFWSPOMU-UHFFFAOYSA-N
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Description

1,4-Dihydro-[1,2,3]triazolo[4,5-b]pyridin-5-one belongs to the class of triazolopyridine . It has a molecular formula of C5H4N4 .

Scientific Research Applications

Synthesis and Characterization

  • Facile Synthesis of Derivatives: A study demonstrates the preparation of 1,2,3-Triazolo[4,5-b]pyridines through cyanoacetylation reactions, highlighting an efficient method for synthesizing these compounds (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).
  • Cycloaddition Reactions: Another research focuses on the synthesis of triazolo[4,5-b]pyridin-5-ones and pyrrolo[3,4-b]pyridin-2-ones, showcasing a method for producing these compounds with good yields and regioselectivity (Gao & Lam, 2008).

Antimicrobial Properties

  • Potential Antimicrobial Agents: Some derivatives have been explored for their antimicrobial properties. For instance, certain pyrido-triazole-thiones derivatives exhibit promising antibacterial activities (Govori, Rifati, Leci, & Haziri, 2009).
  • Synthesis and Biological Evaluation: Another study synthesizes thiazolopyrimidines, including triazolo and triazinopyrimidine derivatives, as potential antimicrobial and antitumor agents, although no significant antitumor activity was observed (Said, Abouzid, Mouneer, Ahmedy, & Osman, 2004).

Molecular Structure Analysis

  • Vibrational Dynamics Study: A detailed analysis using density functional theory (DFT) was conducted to determine the molecular structure and vibrational energy levels of various triazolo[4,5-b]pyridine derivatives (Lorenc et al., 2007).

Miscellaneous Applications

  • Condensation Reactions for Heterocycles Synthesis: The acid-catalyzed condensation involving aminosubstituted triazolopyrimidines demonstrates a method for the synthesis of diversely substituted polycyclic derivatives (Pyatakov et al., 2015).
  • Metal-Free Synthesis of Triazolopyridines: A novel strategy for synthesizing biologically significant triazolopyridines through metal-free oxidative N-N bond formation was explored, featuring short reaction times and high yields (Zheng et al., 2014).

properties

IUPAC Name

2,4-dihydrotriazolo[4,5-b]pyridin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4O/c10-4-2-1-3-5(6-4)8-9-7-3/h1-2H,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITNPEDFWSPOMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=NNN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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